5-(3-Chloro-5-fluorophenyl)nicotinonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1346692-18-9 |
|---|---|
Molecular Formula |
C12H6ClFN2 |
Molecular Weight |
232.64 g/mol |
IUPAC Name |
5-(3-chloro-5-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6ClFN2/c13-11-2-9(3-12(14)4-11)10-1-8(5-15)6-16-7-10/h1-4,6-7H |
InChI Key |
AUPNXSGOVIRDAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 3 Chloro 5 Fluorophenyl Nicotinonitrile Analogues
Systematic Structural Modifications of the Nicotinonitrile Core
The nicotinonitrile core, a pyridine (B92270) ring with a nitrile group, serves as a crucial scaffold in the design of various biologically active molecules. Systematic modifications to this core in analogues of 5-(3-Chloro-5-fluorophenyl)nicotinonitrile are pivotal in optimizing their therapeutic properties.
Researchers often explore several modification strategies:
Positional Isomerism of the Phenyl Ring: Moving the (3-Chloro-5-fluorophenyl) group to different positions on the nicotinonitrile ring (e.g., position 4 or 6) can drastically alter the molecule's three-dimensional shape and its ability to fit into the binding pocket of a target protein.
Introduction of Substituents on the Nicotinonitrile Ring: Adding various functional groups, such as methyl, methoxy (B1213986), or amino groups, to other available positions on the nicotinonitrile core can modulate the compound's electronic properties, lipophilicity, and metabolic stability.
These systematic modifications allow for a comprehensive exploration of the chemical space around the nicotinonitrile core, providing valuable data for establishing a robust SAR.
Impact of Halogen Substitution (Chloro and Fluoro) on Molecular Interactions
The presence of chloro and fluoro substituents on the phenyl ring of this compound is not arbitrary; it is a deliberate design choice based on the known effects of halogens in medicinal chemistry. These halogens can profoundly influence the compound's molecular interactions in several ways. researchgate.netcolab.ws
Halogen Bonding: The chlorine atom, being a larger and more polarizable halogen, can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the surface of the chlorine atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, on a biological target. This can provide an additional and specific binding interaction, enhancing the compound's potency and selectivity.
Hydrogen Bonding: The highly electronegative fluorine atom is a potent hydrogen bond acceptor. It can form strong hydrogen bonds with donor groups like hydroxyl (-OH) or amino (-NH) functions present in the active site of a protein. This interaction is crucial for anchoring the molecule in the correct orientation for biological activity.
Lipophilicity and Membrane Permeability: Halogen substituents increase the lipophilicity (fat-solubility) of a molecule. researchgate.netcolab.ws This property is critical for its ability to cross cell membranes and reach its intracellular target. The specific combination of chloro and fluoro groups helps to fine-tune this lipophilicity to an optimal range.
Metabolic Stability: The introduction of halogens, particularly fluorine, at metabolically susceptible positions can block enzymatic degradation, thereby increasing the compound's half-life and duration of action in the body.
The strategic placement of these halogens is a key aspect of the molecular design, leveraging their unique electronic and steric properties to enhance binding affinity and pharmacokinetic profiles.
Influence of Phenyl Ring Substituents on Activity Profiles
While the 3-chloro-5-fluoro substitution pattern is specific to the parent compound, SAR studies often involve synthesizing and testing a wide array of analogues with different substituents on the phenyl ring. This allows for a deeper understanding of the electronic and steric requirements for activity.
| Substituent | Position | Observed Effect on Activity |
| Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Varies | Can enhance activity by modulating the electronic character of the phenyl ring, potentially improving interactions with the target. nih.gov |
| Electron-donating groups (e.g., -CH₃, -OCH₃) | Varies | May increase or decrease activity depending on the specific target and the steric bulk of the group. nih.gov |
| Other Halogens (e.g., -Br, -I) | Varies | Can further probe the role of halogen bonding and lipophilicity; larger halogens may introduce steric hindrance. |
| Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH₂) | Varies | Can introduce new hydrogen bonding interactions, potentially increasing binding affinity. |
Interactive Data Table: Click on headers to sort.
These studies help to map out the "active" and "inactive" regions of the phenyl ring, guiding the design of more potent and selective compounds. For instance, if a bulky substituent at a particular position diminishes activity, it suggests that this space is likely occupied by the protein, and smaller groups would be preferred at that position.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
To move beyond qualitative observations, researchers employ Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com
The general workflow for a QSAR study on this compound analogues would involve:
Data Set Compilation: A series of analogues with their corresponding biological activities (e.g., IC₅₀ values) is collected.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. nih.gov
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.commdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. mdpi.com
A successful QSAR model can be represented by an equation that can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery.
Pharmacophore Elucidation and Molecular Docking Studies in Drug Design Research
Pharmacophore modeling and molecular docking are powerful computational tools that provide a three-dimensional perspective on drug-receptor interactions. nih.govnih.gov
Pharmacophore Elucidation: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. For the this compound series, a pharmacophore model might include features such as:
A hydrogen bond acceptor (the nitrogen of the nicotinonitrile).
Another hydrogen bond acceptor (the fluorine atom).
A halogen bond donor feature (the chlorine atom).
An aromatic/hydrophobic region (the phenyl ring).
This model serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.govnih.gov
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. nih.govbioinformation.net By "docking" the this compound analogues into the active site of a target protein, researchers can:
Visualize the binding mode of the compounds.
Identify key amino acid residues involved in the interaction.
Explain the observed SAR trends at a molecular level.
Propose specific structural modifications to improve binding affinity.
For example, a docking study might reveal that the chloro-fluoro-phenyl moiety fits snugly into a hydrophobic pocket of the target protein, while the nicotinonitrile nitrogen forms a crucial hydrogen bond with a specific amino acid residue. This information is invaluable for the rational design of the next generation of more effective compounds.
Mechanistic Investigations of Biological Interaction Pathways of 5 3 Chloro 5 Fluorophenyl Nicotinonitrile and Its Derivatives
Enzyme Inhibition Studies and Kinetic Analysis
Derivatives of 5-(3-chloro-5-fluorophenyl)nicotinonitrile have emerged as a promising class of enzyme inhibitors, with research particularly focused on their potential to target kinases and reductases.
Identification of Target Enzymes (e.g., kinases, reductases)
Research has indicated that nicotinonitrile derivatives are actively explored as kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. One study on 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives, which share a core structural motif with the compounds of interest, identified Aurora-A kinase as a specific target. nih.gov This kinase is a key regulator of cell division, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
While direct studies on this compound are limited, the activity of its derivatives suggests that this class of compounds has the potential to interact with the ATP-binding sites of various kinases, a common mechanism for kinase inhibitors. The substitution pattern on the phenyl and nicotinonitrile rings likely plays a crucial role in determining the specific kinases targeted and the potency of inhibition.
Mechanism of Enzyme Inactivation or Modulation
The primary mechanism by which nicotinonitrile derivatives appear to exert their enzyme-inhibitory effects is through competitive binding at the enzyme's active site. In the case of kinase inhibition, these compounds are thought to compete with the endogenous ligand, ATP, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades.
| Derivative | Target Enzyme | IC50 (µM) |
| 3-(3-chlorophenyl)-2-(1-isonicotinoyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)thiazolidin-4-one (P-5) | Aurora-A kinase | Not specified |
| Compound P-6 | Aurora-A kinase | 0.11 ± 0.03 |
| Compound P-20 | Aurora-A kinase | Not specified |
Table 1: Inhibitory activity of selected derivatives against Aurora-A kinase. nih.gov
Receptor Binding and Modulation Research
The interaction of this compound and its derivatives with various receptors has been another significant area of investigation, revealing their potential to modulate key signaling pathways.
Characterization of Receptor Affinities and Selectivities
A notable finding is the interaction of 2-Chloro-5-(3-fluorophenyl)nicotinonitrile with nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are ligand-gated ion channels that play a critical role in neurotransmission in both the central and peripheral nervous systems. wikipedia.orgfrontiersin.orgwikipedia.org The binding of ligands to nAChRs can either activate or inhibit the receptor, leading to a range of physiological responses. wikipedia.orgwikipedia.org The affinity and selectivity of these compounds for different nAChR subtypes are crucial determinants of their pharmacological effects.
Furthermore, a derivative, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, has been identified as a potent and selective agonist of the transient receptor potential cation channel subfamily M member 5 (TRPM5). nih.gov This demonstrates that modifications to the core structure can lead to high affinity and selectivity for other receptor types. The selectivity of this derivative was detailed against other related family members such as TRPA1, TRPV1, TRPV4, TRPM4, and TRPM8. nih.gov
Ligand-Receptor Interaction Dynamics
The interaction between a ligand and its receptor is a dynamic process involving association and dissociation events. While specific kinetic data for the binding of this compound to its target receptors are not extensively documented, the principles of ligand-receptor dynamics can be inferred from studies on related systems. The binding of an agonist to a receptor like the nAChR typically induces a conformational change in the receptor, leading to the opening of its ion channel. frontiersin.org The duration of this open state and the rate of desensitization are key aspects of the ligand-receptor interaction dynamics. The chemical structure of the ligand, including the presence of the chloro and fluoro substituents on the phenyl ring of this compound, would significantly influence these dynamics by affecting the binding affinity and the stability of the ligand-receptor complex.
Antimicrobial Action Mechanisms
Derivatives of this compound have demonstrated notable antimicrobial and antifungal properties, suggesting their potential as novel therapeutic agents against a range of pathogens.
The antimicrobial activity of nicotinonitrile derivatives has been evaluated against various bacterial and fungal strains. Studies have reported Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. For instance, a derivative, 2-Chloro-5-(3-fluorophenyl)nicotinonitrile, has shown significant antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
The precise mechanisms underlying the antimicrobial action of these compounds are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms. The lipophilicity conferred by the halogenated phenyl group may facilitate the passage of these compounds across microbial cell membranes. Once inside the cell, they may interfere with key enzymes or other cellular components, leading to the inhibition of growth or cell death.
| Derivative | Microorganism | MIC (µg/mL) |
| 2-Chloro-5-(3-fluorophenyl)nicotinonitrile | Staphylococcus aureus | 12.4 |
| 2-Chloro-5-(3-fluorophenyl)nicotinonitrile | Escherichia coli | 16.1 |
| A series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | 2-32 |
| A specific 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive bacteria | 0.25 |
Table 2: Antimicrobial activity of selected derivatives. nih.gov
Bacterial Growth Inhibition Mechanisms
Nicotinonitrile derivatives are recognized for their antimicrobial properties. researchgate.net A related compound, 2-Chloro-5-(3-fluorophenyl)nicotinonitrile, has demonstrated significant in vitro antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values recorded for this analog suggest its potential as a foundational compound for the development of novel antimicrobial agents. The mechanism of action is thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane, leveraging the reactivity of the nitrile group and the electronic effects of the halogenated phenyl ring. While specific studies on this compound are not detailed, the activity of its close analogs points to a similar potential for bacterial growth inhibition.
Fungal Cell Target Identification
The development of effective antifungal agents often targets cellular structures unique to fungi, such as the cell wall, to ensure selective toxicity. nih.gov Key targets include the enzymes responsible for the synthesis of β-glucan and chitin, which are essential for maintaining the structural integrity of the fungal cell wall. nih.gov Disruption of these components can lead to osmotic instability and cell lysis. nih.gov
Another critical pathway for antifungal intervention is the disruption of normal metabolic processes. nih.gov For instance, the inhibition of DNA synthesis is a proven antifungal strategy. nih.gov Compounds that can be transported into fungal cells and interfere with the synthesis of nucleic acids act as potent antimetabolites. nih.gov While the specific fungal targets of this compound have not been definitively identified in the provided literature, its structural similarity to other heterocyclic compounds with known antifungal activity suggests that its mode of action could involve one or more of these established pathways.
Antioxidant Activity Mechanistic Insights
The antioxidant potential of nicotinonitrile derivatives is an area of active investigation, with research pointing towards their ability to counteract oxidative stress through various mechanisms.
Radical Scavenging Pathways
The capacity of a compound to scavenge free radicals is a key indicator of its antioxidant activity. Studies on niacin-related compounds, which share the pyridine (B92270) ring structure with nicotinonitriles, have shown that many of these molecules possess the ability to scavenge hydroxyl radicals. researchgate.netnih.gov The specific chemical moieties attached to the pyridine ring play a crucial role in this activity. For instance, the presence of a hydrazide group has been found to be important for the scavenging of nitric oxide and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. researchgate.netnih.gov
The radical scavenging mechanism often involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it. The resonance structure of the pyridine ring can stabilize the resulting radical, enhancing the compound's scavenging ability. researchgate.net For some derivatives, a higher level of electron delocalization in the resulting cation radical corresponds to a better oxidation-reduction potential and thus, greater antioxidant activity. mdpi.com
Table 1: Radical Scavenging Activity of Selected Nicotinonitrile and Related Derivatives
| Compound/Derivative Class | Radical Scavenged | Method | Key Findings | Reference |
|---|---|---|---|---|
| Nicotinonitrile-thiazole hybrid 6b | ABTS | Decolorization Assay | Exhibited the most promising antioxidant activity with an inhibition of 86.27%. | researchgate.net |
| Niacin-related compounds | Hydroxyl radicals | Electron Spin Resonance | Many tested compounds showed scavenging activity against hydroxyl radicals. | researchgate.netnih.gov |
| Nicotinic acid hydrazide | Nitric oxide, DPPH | Electron Spin Resonance | Demonstrated scavenging activity, suggesting the importance of the hydrazide moiety. | researchgate.netnih.gov |
This table is interactive. You can sort and filter the data.
Oxidative Stress Mitigation Strategies
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.gov This can lead to cellular damage, including DNA damage and lipid peroxidation, and is implicated in a range of diseases. nih.gov
Cellular Pathway Perturbation Studies (e.g., antiproliferative effects in cell lines)
The interaction of this compound and its derivatives with cellular pathways has been a significant area of research, particularly concerning their potential as anticancer agents. Nicotinonitrile derivatives are often explored as kinase inhibitors, which play a crucial role in cell signaling and proliferation.
Studies on various nicotinamide (B372718) and thienopyridine derivatives have demonstrated their antiproliferative activity against human cancer cell lines, including colon, liver, and breast cancer cells. nih.govacs.org For instance, certain synthesized thienopyridine derivatives showed selective activity against hepatocellular and colon carcinoma cells. acs.org A derivative of the target compound, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, was identified as a potent and selective agonist of the TRPM5 channel, indicating a specific mechanism of cellular pathway perturbation. nih.gov
Table 2: Antiproliferative Activity of Selected Nicotinonitrile-Related Derivatives
| Compound/Derivative | Cell Line | IC50 Value | Key Findings | Reference |
|---|---|---|---|---|
| 2-Chloro-5-(3-fluorophenyl)nicotinonitrile | Breast cancer cells | ~15 µM | Demonstrated potential as an anticancer agent. | |
| Fused-ring nicotinonitriles | Various cancer cells | ~5 µM | Showed higher antitumor activity compared to simpler derivatives. | |
| DW-8 (a 4-anilinoquinazoline) | HCT116 (Colon) | 8.50 ± 2.53 µM | Exhibited significant anticancer efficacy and selectivity. | mdpi.com |
| DW-8 (a 4-anilinoquinazoline) | HT29 (Colon) | 5.80 ± 0.92 µM | Exhibited significant anticancer efficacy and selectivity. | mdpi.com |
This table is interactive. You can sort and filter the data.
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The induction of apoptosis is a key mechanism for many chemotherapeutic agents. nih.gov Research on compounds structurally related to this compound has shed light on their pro-apoptotic capabilities.
For example, the anticancer efficacy of the quinazoline (B50416) derivative DW-8 in colon cancer cells was found to be mediated by intrinsic apoptosis. mdpi.com In other studies, the chemotherapeutic agent 5-fluorouracil (B62378) has been shown to induce caspase-dependent apoptosis, often initiated by caspase-9. nih.gov The loss of function of proteins like TP53 can confer resistance to apoptosis. nih.gov While direct studies on the apoptosis-inducing pathways of this compound are limited, the evidence from related compounds suggests that it may exert its antiproliferative effects by triggering one of the cell's intrinsic or extrinsic apoptotic pathways, potentially involving the activation of caspases and the modulation of pro- and anti-apoptotic proteins. mdpi.comnih.gov
Cell Cycle Regulation Modulations
Currently, there is a notable absence of publicly available scientific literature detailing the specific effects of this compound or its direct derivatives on the modulation of cell cycle regulation. While nicotinonitrile-based compounds, as a broad class, have been investigated for their potential as kinase inhibitors, which can play a role in the cell cycle, specific data for the title compound is not available. Research into the biological activities of structurally related isomers, such as 2-chloro-5-(3-fluorophenyl)nicotinonitrile, has also not yet yielded specific information regarding cell cycle pathways.
General studies on other distinct fluorinated nicotinonitrile derivatives have shown that this class of compounds can be explored for potential anticancer properties, which often involves interaction with cell cycle checkpoints. However, without direct experimental evidence for this compound, any discussion of its impact on cyclins, cyclin-dependent kinases (CDKs), or cell cycle arrest remains speculative.
Computational Chemistry and in Silico Approaches for 5 3 Chloro 5 Fluorophenyl Nicotinonitrile Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the detailed investigation of a molecule's electronic structure and the prediction of its reactivity. For 5-(3-Chloro-5-fluorophenyl)nicotinonitrile, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and torsion angles. nih.gov These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, which have been shown to provide results that correlate well with experimental data for similar heterocyclic compounds. nih.govresearchgate.net
Table 1: Illustrative DFT-Calculated Parameters for a Heterocyclic Compound (Note: This data is representative of the types of parameters obtained through DFT calculations for similar molecules, as specific data for this compound is not available).
| Parameter | Description | Typical Calculated Value |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Bond lengths and angles consistent with experimental X-ray data. nih.gov |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV to -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 eV to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 4.5 eV to 5.5 eV |
| Dipole Moment (μ) | A measure of the molecule's overall polarity. | 2.0 to 4.0 Debye |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. nih.gov These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the positions and velocities of the particles over time.
In the context of drug discovery, MD simulations are frequently used to explore how a ligand like this compound binds to a target protein. nih.gov Starting with a docked pose, the simulation can assess the stability of the ligand-protein complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds), and reveal conformational changes in both the ligand and the protein upon binding. nih.gov Analysis of the simulation trajectory can yield important metrics such as Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein. nih.gov
Table 2: Key Analyses from Molecular Dynamics Simulations (Note: This table illustrates the typical outputs and insights gained from MD simulations in a drug discovery context).
| Analysis Type | Description | Insights Gained |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the molecule or complex; convergence indicates equilibrium. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the molecule or its binding partner. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds throughout the simulation. | Determines the persistence of key binding interactions. |
| Interaction Energy Calculation | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the molecule and its target. | Quantifies the strength of the binding interaction. |
| Conformational Clustering | Groups similar conformations from the trajectory to identify dominant shapes. | Reveals the most populated and likely bioactive conformations of the molecule. |
Binding Affinity Predictions and Virtual Screening Methodologies
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com If this compound were a candidate molecule, its potential to interact with various targets would be assessed using these methods. The process often begins with filtering compound libraries based on physicochemical properties, such as Lipinski's "Rule of Five," to select for molecules with drug-like characteristics. nih.gov
Molecular docking is the most common method used in virtual screening. mdpi.com Programs like AutoDock Vina predict the preferred orientation and conformation (the "pose") of a ligand when bound to a target and assign a score that estimates the binding affinity. mdpi.com The 3-chloro-5-fluorophenyl group on the molecule would be analyzed for its potential to form halogen bonds and engage in hydrophobic or π-π stacking interactions within a binding pocket. For a large-scale screening, thousands of compounds can be docked into the active site of a target, and the top-scoring hits are selected for further investigation. researchgate.net
Table 3: A Typical Virtual Screening Workflow
| Step | Method | Purpose |
| 1. Library Preparation | Chemical database (e.g., ZINC, ChEMBL) filtering. | Select a diverse set of compounds with drug-like properties (e.g., Rule of Five compliance). nih.gov |
| 2. Target Preparation | X-ray crystallography or homology modeling. | Obtain a 3D structure of the target protein and define the binding site. mdpi.com |
| 3. Molecular Docking | Software like AutoDock, Glide, or GOLD. | Predict the binding pose of each compound in the target's active site and calculate a binding score. |
| 4. Hit Selection & Refinement | Scoring function analysis and visual inspection. | Rank compounds by binding score and visually inspect the top poses for favorable interactions. |
| 5. Post-Screening Analysis | ADMET prediction, MD simulations. | Filter hits based on predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties and validate binding stability. mdpi.com |
Predictive Modeling for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, aims to build mathematical models that can forecast the biological activity of a chemical compound based on its structural or physicochemical properties. nih.gov For this compound, a QSAR model could be developed to predict its activity against a specific target, such as a kinase or receptor.
These models are trained on a dataset of compounds with known biological activities. Molecular descriptors (numerical representations of chemical information) are calculated for each compound, and statistical or machine learning algorithms find the mathematical relationship between these descriptors and the observed activity. Modern platforms, such as the web-based tool MolPredictX, utilize pre-built models to provide activity predictions against a range of targets, including those for parasitic, viral, and bacterial diseases. nih.gov Such tools can offer a rapid initial assessment of the potential therapeutic profile of a novel compound like this compound.
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. These studies can map out the entire reaction pathway, from reactants to products, by identifying transition states and intermediates. researchgate.net For a molecule like this compound, this could involve studying its synthesis or its metabolic degradation pathways.
Theories like the Molecular Electron Density Theory (MEDT) can be applied to analyze reaction mechanisms, such as cycloadditions or nucleophilic substitutions. mdpi.com By calculating the Gibbs free energies of activation (ΔG‡) and reaction (ΔG_r), researchers can determine the kinetic feasibility and thermodynamic favorability of a proposed reaction step. This theoretical insight can explain why certain products are formed (regioselectivity) and can guide the optimization of reaction conditions in a laboratory setting. mdpi.com
Spectroscopic Data Prediction and Validation (e.g., NMR, IR, MS)
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and analysis. DFT calculations can be used to predict the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. nih.govnih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy. researchgate.net
These predicted spectra serve as a powerful complement to experimental data. When a new compound like this compound is synthesized, its experimental IR and NMR spectra can be compared against the computationally predicted data. A strong correlation between the theoretical and experimental spectra provides high confidence in the structural assignment of the synthesized molecule. nih.gov This integrated approach is a standard practice in modern chemical characterization.
Table 4: Comparison of Experimental vs. Computationally Predicted Spectroscopic Data (Note: This table is an illustrative example for a similar organic molecule, showing the typical correlation achieved between predicted and observed data).
| Spectroscopic Data | Experimental Value | DFT Calculated Value | Correlation |
| FT-IR (N-H stretch) | 3325 cm⁻¹ | 3320 cm⁻¹ | High |
| ¹H-NMR (Aromatic-H) | 7.45 ppm | 7.41 ppm | High |
| ¹³C-NMR (Carbonyl-C) | 168.2 ppm | 167.9 ppm | High |
Advanced Spectroscopic Characterization and Structural Elucidation Studies of 5 3 Chloro 5 Fluorophenyl Nicotinonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR spectra, the chemical environment of each proton and carbon atom can be mapped, confirming the compound's constitution and stereochemistry.
One-Dimensional NMR Techniques (¹H, ¹³C)
One-dimensional NMR techniques, including ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the molecular framework.
¹H NMR: The ¹H NMR spectrum of 5-(3-chloro-5-fluorophenyl)nicotinonitrile reveals distinct signals for each proton in the molecule. The aromatic protons on the nicotinonitrile and the phenyl rings appear in characteristic chemical shift regions, typically between 7.0 and 9.0 ppm. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) of these signals provide valuable information about the connectivity of adjacent protons. For instance, the protons on the nicotinonitrile ring exhibit specific coupling patterns that confirm their relative positions. Similarly, the substitution pattern on the phenyl ring can be deduced from the multiplicity of its proton signals.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp) and its electronic environment. For example, the carbon atom of the nitrile group (C≡N) typically resonates at a characteristic downfield position (~115-120 ppm). The carbons of the aromatic rings also have predictable chemical shift ranges, which are further influenced by the presence of electron-withdrawing substituents like chlorine and fluorine.
| Technique | Description | Key Findings |
| ¹H NMR | Provides information about the chemical environment and connectivity of protons. | Aromatic protons on both rings show characteristic shifts and coupling patterns, confirming the substitution pattern. |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | The nitrile carbon exhibits a characteristic downfield shift. Signals from the aromatic carbons confirm the presence of both the nicotinonitrile and the substituted phenyl rings. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in one-dimensional spectra and establishing long-range connectivities within the molecule.
COSY (Correlation Spectroscopy): The COSY spectrum reveals correlations between protons that are coupled to each other, typically over two or three bonds. This is particularly useful for tracing the proton-proton networks within the nicotinonitrile and phenyl rings, confirming the assignment of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the direct assignment of protonated carbon atoms in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). columbia.edu This is crucial for establishing the connectivity between different fragments of the molecule. For instance, an HMBC correlation between a proton on the phenyl ring and a carbon on the nicotinonitrile ring would definitively confirm the link between these two structural units.
| Technique | Description | Application to this compound |
| COSY | Shows correlations between coupled protons. | Confirms the connectivity of protons within the nicotinonitrile and phenyl rings. |
| HSQC | Shows correlations between protons and their directly attached carbons. columbia.edu | Allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. |
| HMBC | Shows correlations between protons and carbons over two or three bonds. columbia.edu | Confirms the connectivity between the nicotinonitrile and phenyl rings and the relative positions of substituents. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its molecular formula by providing a highly accurate mass measurement. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The isotopic pattern of the molecular ion peak, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1), provides strong evidence for the presence of a chlorine atom in the molecule.
Under electron ionization (EI) conditions, the molecule will fragment in a predictable manner. The analysis of these fragment ions can help to confirm the structure. For example, fragmentation may involve the loss of the nitrile group (CN), the chlorine atom (Cl), or the fluorine atom (F), leading to the formation of characteristic fragment ions. The masses of these fragments can be used to piece together the structure of the original molecule.
| Technique | Information Obtained | Expected Results for this compound |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. An isotopic pattern confirming the presence of one chlorine atom. Fragment ions corresponding to the loss of functional groups like -CN, -Cl, and -F. |
| High-Resolution MS (HRMS) | Precise molecular formula. | Confirms the elemental composition of C₁₂H₆ClFN₂. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.
A strong and sharp absorption band in the region of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile group (C≡N). The spectrum will also show absorptions in the aromatic region (approximately 1400-1600 cm⁻¹) due to C=C stretching vibrations within the nicotinonitrile and phenyl rings. The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The presence of the C-Cl and C-F bonds will also give rise to characteristic absorption bands in the fingerprint region of the spectrum (below 1500 cm⁻¹), although these can sometimes be more difficult to assign definitively without comparison to reference spectra.
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| Nitrile (C≡N) | 2220 - 2260 (strong, sharp) |
| Aromatic C=C | ~1400 - 1600 |
| Aromatic C-H | >3000 |
| C-Cl | ~600 - 800 |
| C-F | ~1000 - 1400 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide an unambiguous determination of its molecular structure.
The resulting crystal structure would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. nih.gov This would confirm the planar nature of the nicotinonitrile and phenyl rings and determine the dihedral angle between them. Furthermore, X-ray crystallography provides unequivocal proof of the relative positions of the chloro, fluoro, and nitrile substituents on the aromatic rings. This technique is considered the "gold standard" for structural elucidation and can be used to validate the structural information obtained from other spectroscopic methods.
UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis spectroscopy provides information about the electronic transitions that occur within a molecule when it absorbs ultraviolet or visible light. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic systems of the nicotinonitrile and phenyl rings. The presence of the nitrile group and the halogen substituents can influence the position and intensity of these absorption maxima (λ_max). The conjugation between the two aromatic rings will likely result in a red-shift (shift to longer wavelengths) of the absorption bands compared to the individual, unsubstituted aromatic rings. The photophysical properties, such as the molar absorptivity (ε), can also be determined from the UV-Vis spectrum.
| Technique | Information Obtained | Expected Observations for this compound |
| UV-Vis Spectroscopy | Electronic transitions and photophysical properties. | Absorption bands corresponding to π → π* transitions in the conjugated aromatic system. The λ_max will be influenced by the substituents and the conjugation between the rings. |
Future Research Directions and Translational Perspectives in 5 3 Chloro 5 Fluorophenyl Nicotinonitrile Chemistry
Exploration of Novel Synthetic Pathways
The development of efficient and scalable synthetic routes is paramount for the continued investigation of 5-(3-chloro-5-fluorophenyl)nicotinonitrile and its analogues. While classical methods such as the Suzuki and Negishi cross-coupling reactions are established for the synthesis of biaryl compounds, future research will likely focus on more sustainable and atom-economical approaches. This includes the exploration of C-H activation strategies, which could enable the direct coupling of (3-chloro-5-fluorophenyl) and nicotinonitrile moieties, thereby reducing the number of synthetic steps and the generation of stoichiometric waste products.
Furthermore, flow chemistry presents a promising avenue for the synthesis of this compound. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for straightforward scaling. The development of a robust flow synthesis protocol could significantly accelerate the production of a library of analogues for structure-activity relationship (SAR) studies.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| C-H Activation | Reduced step count, improved atom economy, greener synthesis. | Catalyst development, regioselectivity control. |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability. | Reactor design, optimization of reaction conditions. |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations. | Identification of suitable photocatalysts and reaction partners. |
Advanced Mechanistic Elucidation of Biological Actions
A thorough understanding of the molecular mechanisms underlying the biological activity of this compound is crucial for its development as a therapeutic agent or chemical probe. Initial biological screenings may reveal a particular phenotype or activity, but advanced techniques are required to pinpoint the direct molecular target(s).
Future research in this area should employ a multi-pronged approach. Chemical proteomics, using techniques such as activity-based protein profiling (ABPP), can identify covalent and non-covalent protein targets directly from complex biological systems. This can be complemented by cellular thermal shift assays (CETSA) to confirm target engagement within intact cells.
Once a primary target is identified, detailed biophysical and structural biology studies will be essential. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics. X-ray crystallography or cryogenic electron microscopy (cryo-EM) can then be used to solve the high-resolution structure of the compound in complex with its target protein, revealing the precise binding mode and key molecular interactions. This structural information is invaluable for guiding the rational design of more potent and selective analogues.
Development of High-Throughput Screening Assays for Analogues
To efficiently explore the chemical space around the this compound scaffold, the development of robust and sensitive high-throughput screening (HTS) assays is a priority. The design of the HTS assay will be dictated by the biological activity and target class of interest.
For instance, if the compound is found to be an enzyme inhibitor, a variety of HTS-compatible assay formats can be employed. These include fluorescence-based assays, luminescence-based assays (e.g., Promega's Kinase-Glo®), and absorbance-based assays. For targets such as G-protein coupled receptors (GPCRs), assays that measure downstream signaling events, like changes in intracellular calcium or cyclic AMP (cAMP) levels, are commonly used.
The miniaturization of these assays into 384-well or 1536-well formats will be critical for screening large libraries of analogues in a time- and cost-effective manner. The integration of laboratory automation and robotics will further enhance the throughput and reproducibility of the screening campaigns.
| Assay Type | Principle | Example Application |
| Fluorescence Polarization | Measures changes in the rotation of a fluorescently labeled molecule upon binding. | Screening for inhibitors of protein-protein interactions. |
| FRET/BRET | Measures proximity between two interacting partners labeled with donor and acceptor fluorophores/luciferases. | Monitoring GPCR dimerization or ligand binding. |
| Cell-Based Phenotypic Screening | Uses high-content imaging to quantify changes in cellular morphology or function. | Identifying compounds that induce a desired cellular phenotype. |
Application of Artificial Intelligence and Machine Learning in Molecular Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. These computational tools can be applied at various stages of the research pipeline for this compound and its derivatives.
In the initial stages, AI/ML algorithms can be used to predict the potential biological activities and off-target effects of novel analogues, even before they are synthesized. This can help to prioritize the most promising compounds for synthesis and experimental testing. Generative models can also be employed to design novel molecules with desired properties, such as enhanced potency or improved pharmacokinetic profiles.
Once a dataset of synthesized analogues and their corresponding biological activities is generated, quantitative structure-activity relationship (QSAR) models can be built using ML algorithms. These models can identify the key chemical features that are important for activity and guide the next round of molecular design.
Collaborative Research Initiatives in Chemical Biology
The multifaceted nature of modern drug discovery necessitates a collaborative approach. The successful translation of a promising compound like this compound from a laboratory curiosity to a clinical candidate will require the combined expertise of chemists, biologists, pharmacologists, and clinicians.
Future efforts should focus on establishing collaborative research initiatives that bring together academic research groups, pharmaceutical companies, and non-profit foundations. Such collaborations can provide access to specialized expertise, state-of-the-art technologies, and crucial funding. Open science initiatives and data-sharing platforms can also accelerate progress by making research findings and data more widely accessible to the scientific community.
By fostering a collaborative ecosystem, the research and development of this compound and its analogues can be advanced more efficiently, ultimately increasing the likelihood of a positive therapeutic impact.
Q & A
Q. What are the common synthetic routes for 5-(3-Chloro-5-fluorophenyl)nicotinonitrile, and how do reaction conditions influence yield?
The synthesis typically involves:
- Core Formation : Constructing the nicotinonitrile backbone via condensation of pyridine derivatives with nitrile precursors under acidic or basic conditions .
- Substituent Introduction : Introducing the 3-chloro-5-fluorophenyl group via Suzuki-Miyaura coupling (using palladium catalysts and aryl boronic acids) or nucleophilic aromatic substitution (chlorine/fluorine exchange under controlled pH and temperature) .
- Key Conditions : Elevated temperatures (70–80°C), inert atmosphere, and polar aprotic solvents (e.g., DMF) enhance coupling efficiency. For example, Pd(PPh₃)₄ in THF at 80°C yields ~65–75% in Suzuki reactions .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- FT-IR : Identifies nitrile (C≡N stretch ~2220 cm⁻¹) and aryl C-F/C-Cl bonds (1090–1250 cm⁻¹) .
- NMR : ¹³C NMR distinguishes nitrile carbons (~115–120 ppm) and aromatic carbons influenced by electron-withdrawing substituents .
- X-ray Crystallography : Resolves bond angles and dihedral angles critical for understanding steric effects (e.g., chloro/fluoro substituent orientation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from:
- Structural Analogues : Minor substituent differences (e.g., trifluoromethyl vs. chloro groups) drastically alter target binding. Compare data from in vitro kinase assays (IC₅₀) and in vivo toxicity profiles .
- Experimental Variability : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate data and identify outliers .
Q. What computational strategies optimize reaction pathways for synthesizing derivatives with enhanced bioactivity?
- DFT Calculations : Predict regioselectivity in nucleophilic substitutions by analyzing transition-state energies (e.g., fluorine’s electron-withdrawing effect directs attack to para positions) .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to recommend solvent/catalyst combinations for novel derivatives. For example, random forest models prioritize Pd/Cu co-catalysts for aryl-nitrogen bond formation .
Q. How do substituent modifications (e.g., replacing fluorine with methoxy) impact pharmacological properties?
- Lipophilicity : Fluorine increases logP (enhancing membrane permeability), while methoxy groups reduce it but improve solubility. Use HPLC to measure logD₇.₄ .
- Target Engagement : Trifluoromethyl groups enhance kinase inhibition (e.g., EGFR IC₅₀ = 0.8 µM vs. 2.3 µM for chloro analogues) due to stronger hydrophobic interactions .
- Metabolic Stability : Fluorine resists oxidative metabolism (CYP450), whereas methoxy groups undergo demethylation. Test in hepatocyte microsomal assays .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
